molecular formula C15H14N2O3 B2908764 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid CAS No. 929974-01-6

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid

Cat. No.: B2908764
CAS No.: 929974-01-6
M. Wt: 270.288
InChI Key: YHIGKSGKHMXNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid” is a chemical compound with the molecular weight of 270.29 . It is also known by its IUPAC name "2-[(anilinocarbonyl)amino]-3-methylbenzoic acid" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H14N2O3/c1-10-6-5-9-12(14(18)19)13(10)17-15(20)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,18,19)(H2,16,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-methyl-2-(phenylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-5-9-12(14(18)19)13(10)17-15(20)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIGKSGKHMXNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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